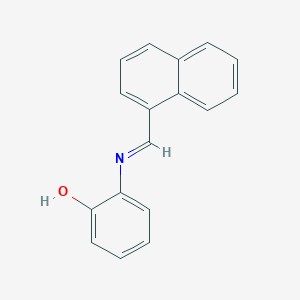
4-Guanidinobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Guanidinobenzoyl chloride is a chemical compound with the molecular formula C8H9Cl2N3O. It is a pale yellow crystalline solid that is sensitive to moisture. This compound is primarily used in organic synthesis and has various applications in scientific research and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Guanidinobenzoyl chloride typically involves the reaction of p-guanidinobenzoic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
p-Guanidinobenzoic acid+Thionyl chloride→4-Guanidinobenzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically stored under inert atmosphere at low temperatures to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: 4-Guanidinobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form p-guanidinobenzoic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form guanidine derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Solvents: Common solvents include dimethyl sulfoxide, methanol, and pyridine.
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent moisture sensitivity.
Major Products:
Substituted Guanidine Derivatives: Formed through nucleophilic substitution.
p-Guanidinobenzoic Acid: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
4-Guanidinobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various guanidine derivatives.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Guanidinobenzoyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the guanidine group, which can interact with various biological targets. The compound can inhibit enzymes by forming stable complexes, thereby modulating their activity. It is also known to interact with DNA and proteins, influencing their function and stability .
Comparación Con Compuestos Similares
p-Guanidinobenzoic Acid: A precursor in the synthesis of 4-Guanidinobenzoyl chloride.
Guanidine Hydrochloride: Another guanidine derivative with similar reactivity but different applications.
N,N’-Disubstituted Guanidines: Compounds with similar functional groups but varying substituents.
Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis and biological research. Its ability to form stable complexes with nucleophiles makes it a valuable tool in studying enzyme mechanisms and developing therapeutic agents .
Propiedades
Número CAS |
60131-35-3 |
|---|---|
Fórmula molecular |
C8H8ClN3O |
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
4-(hydrazinylmethylideneamino)benzoyl chloride |
InChI |
InChI=1S/C8H8ClN3O/c9-8(13)6-1-3-7(4-2-6)11-5-12-10/h1-5H,10H2,(H,11,12) |
Clave InChI |
TVLJCWVAFSBZEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)Cl)N=CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-bromo-1-(3-methoxypropyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8372857.png)
![Ethyl 1-ethyl-6-methyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8372860.png)

![Dimethyl 1,7-dioxo-1,4,7,10-tetrahydroquino[8,7-h]quinoline-3,9-dicarboxylate](/img/structure/B8372867.png)








